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A-kinase anchor protein 9 (1398-1407) -

A-kinase anchor protein 9 (1398-1407)

Catalog Number: EVT-243981
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Product Introduction

Description
A-kinase anchor protein 9
Overview

A-kinase anchor protein 9 is a significant protein encoded by the AKAP9 gene in humans. This protein plays a crucial role in cellular signaling by anchoring protein kinases and phosphatases to specific cellular locations, particularly the centrosome and Golgi apparatus. It is also known by various names, including centrosome- and Golgi-localized protein kinase N-associated protein, AKAP350, and AKAP450. The primary function of A-kinase anchor proteins is to bind to the regulatory subunit of protein kinase A, thereby confining the holoenzyme to discrete locations within the cell, which is vital for proper signal transduction pathways .

Source and Classification

A-kinase anchor protein 9 is located on chromosome 7q21-q22 in humans. It belongs to the larger family of A-kinase anchoring proteins, which are structurally diverse proteins that facilitate the spatial organization of signaling molecules within cells. The AKAP9 gene undergoes alternative splicing, resulting in multiple isoforms that can localize to different cellular compartments and interact with various signaling proteins, including type II protein kinase A and protein phosphatases .

Synthesis Analysis

Methods and Technical Details

The synthesis of A-kinase anchor protein 9 primarily involves gene expression techniques. The AKAP9 gene can be cloned into expression vectors for recombinant protein production in various host systems, such as bacteria or mammalian cells.

  1. Cloning: The AKAP9 gene is amplified using polymerase chain reaction (PCR) with specific primers.
  2. Vector Insertion: The amplified gene is then inserted into an appropriate expression vector.
  3. Transformation: The vector is introduced into host cells (e.g., Escherichia coli or HEK293 cells) for expression.
  4. Protein Purification: Following expression, the protein can be purified using affinity chromatography techniques.

This method allows for the production of large quantities of A-kinase anchor protein 9 for further study.

Molecular Structure Analysis

Structure and Data

A-kinase anchor protein 9 has a complex structure characterized by several functional domains that facilitate its interactions with other proteins. The main structural features include:

  • Scaffold Domains: These domains allow for the assembly of various signaling proteins at specific cellular sites.
  • Binding Sites: Specific regions within the protein interact with regulatory subunits of protein kinase A and other kinases.

The three-dimensional structure has been elucidated through techniques like X-ray crystallography and nuclear magnetic resonance spectroscopy, revealing insights into its binding mechanisms and functional interactions .

Chemical Reactions Analysis

Reactions and Technical Details

A-kinase anchor protein 9 participates in several biochemical reactions within the cell:

  1. Phosphorylation: It facilitates the phosphorylation of target substrates by recruiting protein kinase A to specific locations.
  2. Dephosphorylation: By anchoring phosphatases, it also plays a role in dephosphorylating substrates, thus regulating their activity.

These reactions are critical for maintaining cellular homeostasis and regulating various signaling pathways.

Mechanism of Action

Process and Data

The mechanism of action of A-kinase anchor protein 9 involves:

  1. Anchoring Protein Kinases: By binding to the regulatory subunit of protein kinase A, it localizes this enzyme to specific areas within the cell where its activity is needed.
  2. Signal Transduction Modulation: This localization allows for precise modulation of signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis.

Research indicates that disruptions in this anchoring mechanism can lead to various diseases, including cardiac disorders associated with long QT syndrome .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

A-kinase anchor protein 9 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 350 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications.
  • Solubility: Generally soluble in physiological buffers but may aggregate under certain conditions.

These properties are essential for understanding its behavior in biological systems and during experimental manipulations.

Applications

Scientific Uses

A-kinase anchor protein 9 has several applications in scientific research:

  1. Cell Signaling Studies: It serves as a model for studying intracellular signaling mechanisms.
  2. Disease Research: Investigating its role in diseases like long QT syndrome provides insights into potential therapeutic targets.
  3. Biotechnology: Utilized in developing assays for drug discovery aimed at modulating its interactions with kinases or phosphatases.
Introduction to A-Kinase Anchor Protein 9 (AKAP9) in Cellular Signaling

A-Kinase Anchor Protein 9 (AKAP9), alternatively known as AKAP350, AKAP450, Yotiao, or CG-NAP, is a master scaffolding protein that orchestrates spatially constrained cellular signaling events. This structurally diverse protein, encoded by a gene located at chromosome 7q21.2 in humans, anchors protein kinase A (PKA) and a spectrum of other signaling enzymes to specific subcellular locales via its modular domains [1] [3] [6]. By tethering key components of signal transduction pathways—including kinases, phosphatases, phosphodiesterases, and receptors—AKAP9 establishes discrete macromolecular complexes that ensure signal fidelity, enhance signaling efficiency, and enable localized cellular responses [1] [9]. Its ubiquitous expression across tissues, with notable enrichment in the centrosome, Golgi apparatus, and neuronal postsynaptic densities, underscores its fundamental role in diverse physiological processes ranging from cardiac excitability to cell cycle progression and cytoskeletal dynamics [1] [4] [6]. Dysregulation of AKAP9-mediated complexes is increasingly implicated in pathological conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases, highlighting its biological and clinical significance [1] [5] [9].

Biological Significance of AKAP9 in Compartmentalized cAMP Signaling

AKAP9 functions as a central hub for compartmentalized cyclic adenosine monophosphate (cAMP)/Protein Kinase A (PKA) signaling, critically determining the specificity and spatiotemporal dynamics of cellular responses. This scaffolding capability underpins its multifaceted biological roles:

  • Centrosomal cAMP/PKA Signaling Hub: At the centrosome, AKAP9 nucleates a critical signaling complex incorporating PKA regulatory subunits (RII) and phosphodiesterase 4D3 (PDE4D3). Real-time FRET imaging studies reveal that PDE4D3, anchored via AKAP9, hydrolyzes cAMP within a dynamic microdomain surrounding the centrosome, creating a spatially restricted cAMP gradient. This localized regulation modulates PKA activity in a cell cycle-dependent manner. Disruption of this complex—via displacement of PDE4D3 or AKAP9 knockdown—elevates centrosomal cAMP levels, hyperactivates PKA, and impedes cell cycle progression, particularly causing accumulation of cells in prophase. This demonstrates AKAP9's essential role in mitotic regulation through centrosomal cAMP compartmentalization [2].
  • Golgi Apparatus Integrity and Signaling Coordination: AKAP9 localizes to the trans-Golgi network, where it interacts with proteins like Cdc42 interacting protein 4 (CIP4) and anchors PKA RIIα. This anchoring stabilizes RIIα at the Golgi membrane. Depletion of AKAP9 or its interacting partner PDE4DIP (a Golgi-centrosome scaffold) leads to RIIα mislocalization and degradation, consequently dysregulating PKA signaling. This manifests as disrupted Golgi architecture, impaired directional cell migration, and compromised ER-to-Golgi trafficking, linking AKAP9-PKA anchoring to secretory pathway function and cell motility [1] [5] [6].
  • Regulation of PKA Activation Threshold: AKAP9-anchored PKA exhibits a reduced activation threshold compared to its cytosolic counterpart. This heightened sensitivity is attributed to increased autophosphorylation of the PKA RII subunit at serine 114 (S114) within the AKAP9 complex. This biochemical modification lowers the cAMP concentration required for RII/catalytic subunit dissociation and PKA activation, enabling more responsive signaling within AKAP9-defined microdomains [2].
  • Integration of Multiple Signaling Pathways: Beyond PKA and PDE4D3, AKAP9 scaffolds a diverse array of signaling molecules, forming multi-enzyme complexes. Key interactors include:
  • Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A): Modulate phosphorylation states of AKAP9-bound kinases and substrates [1] [4].
  • Protein Kinase C epsilon (PKCε): Involved in diverse processes including vesicle trafficking and cell survival [1] [9].
  • Serine/Threonine Kinase Protein Kinase N (PKN): Regulates cytoskeletal dynamics and transcription [1] [4].
  • Ryanodine Receptor (RyR) and NMDA Receptors (via Yotiao isoform): Critical for calcium release in cardiac/skeletal muscle and neuronal excitability/synaptic plasticity, respectively [4] [7] [9].This combinatorial scaffolding allows AKAP9 to integrate inputs from cAMP, calcium, diacylglycerol (DAG), and other second messenger pathways, facilitating cross-talk and coordinated cellular responses [1] [4] [9].

Table 1: Key Binding Partners and Functional Consequences of AKAP9 Scaffolding

Binding PartnerSubcellular LocalizationFunctional Consequence of InteractionReference
PKA (RII subunits)Centrosome, Golgi, NMJ, SRTargeted phosphorylation of local substrates; Reduced activation threshold [1] [2]
PDE4D3CentrosomeCreation of cAMP microdomain; Cell cycle regulation (G1/S, Prophase) [2]
PP1 / PP2ACentrosome, GolgiDe-phosphorylation of AKAP9 complex components; Signal termination [1] [4]
PKCεGolgi, CentrosomeRegulation of Golgi integrity, vesicle trafficking, cell survival [1] [9]
KCNQ1 (via Yotiao)Cardiomyocyte sarcolemmaFacilitation of IKs channel phosphorylation & adrenergic response; Mutations cause LQT11 [4] [9]
NMDA Receptor (via Yotiao)Neuronal postsynaptic densityRegulation of channel activity and synaptic plasticity [4]
CIP4GolgiRegulation of cytoskeleton dynamics, cell migration; Promoted in cancer (e.g., CRC) [5] [9]

Role of AKAP9-Derived Peptides in Targeted Protein Interaction Studies

AKAP9-derived peptides serve as powerful molecular tools to dissect the specificity and functional significance of protein interactions within AKAP9 signalosomes. These peptides disrupt specific AKAP9-partner binding events, allowing researchers to probe compartmentalized signaling with high precision:

  • Disrupting PKA Anchoring - The RIAD Peptide: The RII-binding Domain (RIAD) peptide, typically corresponding to residues 1398-1407 of AKAP9 or analogous regions in other AKAPs, mimics the amphipathic α-helix responsible for high-affinity RII subunit binding. Introducing cell-permeable RIAD peptides competitively displaces endogenous PKA RII from AKAP9 and other AKAPs. Studies utilizing RIAD have demonstrated that global displacement of PKA from AKAP scaffolds disrupts localized cAMP/PKA signaling, affecting processes like cardiac ion channel regulation (e.g., IKs response to β-adrenergic stimulation) and centrosome-based cell cycle control [2] [10]. This highlights the non-redundant role of AKAP anchoring for specific PKA functions.
  • Targeting the KCNQ1/Yotiao Interaction in LQT11: The Yotiao isoform of AKAP9 binds to the potassium channel α-subunit KCNQ1 via a C-terminal leucine zipper motif. The LQT11-associated mutation S1570L within this domain weakens but does not abolish the interaction. Peptides mimicking the wild-type Yotiao leucine zipper motif or containing the S1570L mutation have been instrumental in demonstrating that disrupted binding impairs the functional coupling necessary for PKA-mediated phosphorylation of KCNQ1 (at Ser27). This phosphorylation is essential for the adrenergic augmentation of the slow delayed rectifier potassium current (IKs). Disruption by the mutant peptide mimics the pathogenic mechanism of LQT11, leading to reduced IKs enhancement during sympathetic stimulation and prolonged cardiac repolarization [4] [9].
  • Inhibiting AKAP9-PDE4D Interaction: Peptides designed against the binding interface between AKAP9 and PDE4D3 can specifically disrupt this interaction within the centrosomal complex. Application of such peptides in cell models leads to mislocalization of PDE4D3 from the centrosome, resulting in elevated local cAMP concentrations, PKA overactivation, and delayed progression through prophase, phenocopying the effects of AKAP9 or PDE4D3 knockdown [2]. This confirms the critical role of AKAP9 in spatially constraining PDE activity to regulate centrosomal PKA signaling.
  • STAD-2 Peptide: While not exclusively derived from AKAP9, the Super AKAP Disruptor-2 (STAD-2) peptide was developed using structural insights from multiple AKAPs, including AKAP9, to achieve broader and more potent disruption of PKA anchoring compared to RIAD. Its use in research further underscores the importance of AKAP-PKA interactions, including those mediated by AKAP9, in maintaining signaling fidelity across diverse cellular contexts [10].

Table 2: AKAP9-Derived Peptides in Protein Interaction Studies

Peptide Name/Sequence ContextTarget InteractionKey Findings from Disruption StudiesReference
RIAD (e.g., AKAP9 residues ~1398-1407)PKA RII binding to AKAP9 (and other AKAPs)Global displacement of PKA RII from AKAP scaffolds; Disrupts localized PKA signaling (e.g., cardiac IKs response, centrosomal cell cycle) [2] [10]
Yotiao Leucine Zipper Peptide (Wild-type)Yotiao (AKAP9) / KCNQ1 channelCompetes with endogenous Yotiao; Can restore PKA phosphorylation of KCNQ1 & adrenergic IKs response if endogenous interaction impaired [4] [9]
Yotiao Leucine Zipper Peptide (S1570L mutant)Yotiao (AKAP9) / KCNQ1 channelDisrupts wild-type interaction; Reduces PKA phosphorylation of KCNQ1; Blunts adrenergic IKs response; Mimics LQT11 pathogenesis [4] [9]
AKAP9-PDE4D3 Binding Interface PeptideAKAP9 / PDE4D3Displaces PDE4D3 from centrosome; Increases centrosomal cAMP; Hyperactivates centrosomal PKA; Delays prophase progression [2]
STAD-2PKA RII binding to AKAPs (broad)Potent displacement of PKA RII from multiple AKAPs; Disrupts diverse AKAP-anchored PKA signaling events [10]

Table 3: Pathological Implications of AKAP9 Dysfunction

Disease ContextMolecular Mechanism of AKAP9 InvolvementConsequenceReference
Long QT Syndrome 11 (LQT11)S1570L mutation in Yotiao isoform disrupts interaction with KCNQ1 channel → Impaired PKA phosphorylation of KCNQ1 during β-adrenergic stimulationReduced IKs current augmentation → Prolonged cardiac repolarization → Torsades de pointes arrhythmia risk [4] [9]
Cancer (e.g., Colorectal Cancer (CRC), NSCLC)Overexpression of AKAP9 and/or PDE4DIP stabilizes AKAP9 complexes; Interaction with CIP4 promotes EMT, proliferation, invasion; Genomic rearrangements (e.g., AKAP9-BRAF fusion)Enhanced tumor growth, metastasis, chemoresistance; Constitutive oncogenic kinase activation (BRAF fusion) [5] [9]
Alzheimer's Disease (AD)Rare AKAP9 variants (e.g., I2558M in African-American populations) alter post-translational modification and interactome of Tau; Modulates PKA/PP1 balance near NMDA receptors?Increased Tau phosphorylation and aggregation; Neuronal dysfunction [1] [3]
Cardiomyopathy/Heart FailureDisrupted AKAP9-mediated anchoring of PKA and phosphatases (PP1, PP2A) to RyR2?; Altered phosphorylation/dephosphorylation balanceRyR2 hyperphosphorylation → Calcium leak → Impaired contractility, arrhythmogenesis [7] [9]

The pathological significance of AKAP9 dysregulation underscores its critical physiological roles. Mutations like S1570L in Yotiao cause Long QT Syndrome 11 (LQT11) by specifically impairing adrenergic regulation of cardiac repolarization [4] [9]. In oncology, AKAP9 overexpression or gene fusion (e.g., AKAP9-BRAF in papillary thyroid carcinoma) drives tumorigenesis and metastasis, often via hyperactivation of MAPK signaling or disruption of cell cycle control [5] [9]. Furthermore, rare AKAP9 variants (e.g., I2558M) are associated with increased Alzheimer's disease risk in specific populations, potentially by altering Tau phosphorylation and interactomes [1] [3]. These disease links highlight AKAP9 and its interactors, particularly within PKA signaling modules, as potential therapeutic targets. Peptide-based strategies, exemplified by RIAD, STAD-2, or Yotiao-derived peptides, represent a promising approach to modulate specific AKAP9 interactions with high precision, aiming to restore dysregulated signaling in conditions like heart failure, cancer, or potentially neurodegeneration, while minimizing off-target effects [2] [4] [10].

Properties

Product Name

A-kinase anchor protein 9 (1398-1407)

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